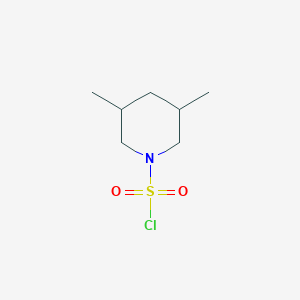

3,5-Dimethylpiperidine-1-sulfonyl chloride

CAS No.: 923249-49-4

Cat. No.: VC2375548

Molecular Formula: C7H14ClNO2S

Molecular Weight: 211.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923249-49-4 |

|---|---|

| Molecular Formula | C7H14ClNO2S |

| Molecular Weight | 211.71 g/mol |

| IUPAC Name | 3,5-dimethylpiperidine-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H14ClNO2S/c1-6-3-7(2)5-9(4-6)12(8,10)11/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | RPGSVLHMPDNRFE-UHFFFAOYSA-N |

| SMILES | CC1CC(CN(C1)S(=O)(=O)Cl)C |

| Canonical SMILES | CC1CC(CN(C1)S(=O)(=O)Cl)C |

Introduction

Chemical Identity and Structural Properties

Basic Information

3,5-Dimethylpiperidine-1-sulfonyl chloride is identified by the CAS registry number 923249-49-4. It has a molecular formula of C7H14ClNO2S and a molecular weight of 211.71 g/mol . This compound was first registered in chemical databases in July 2007, with recent modifications to its entry in February 2025 .

Structural Characteristics

The structure consists of a six-membered piperidine ring containing a nitrogen atom, with methyl groups at positions 3 and 5, and a sulfonyl chloride group (-SO2Cl) attached to the nitrogen at position 1. The compound can be represented by multiple chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers for 3,5-Dimethylpiperidine-1-sulfonyl chloride

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3,5-dimethylpiperidine-1-sulfonyl chloride |

| InChI | InChI=1S/C7H14ClNO2S/c1-6-3-7(2)5-9(4-6)12(8,10)11/h6-7H,3-5H2,1-2H3 |

| InChIKey | RPGSVLHMPDNRFE-UHFFFAOYSA-N |

| SMILES | CC1CC(CN(C1)S(=O)(=O)Cl)C |

The piperidine ring typically adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings . The presence of methyl groups at positions 3 and 5 introduces steric effects that can influence the reactivity of the molecule.

Synthesis Methods

Precursor Compounds

The synthesis of 3,5-Dimethylpiperidine-1-sulfonyl chloride begins with the preparation of 3,5-dimethylpiperidine, which is typically obtained by hydrogenation of 3,5-dimethylpyridine . The parent compound 3,5-dimethylpiperidine exists as two diastereomers: the achiral R,S isomer and the chiral R,R/S,S enantiomeric pair . Both forms can be produced through reduction of 3,5-dimethylpyridine with lithium triethylborohydride .

Industrial Production Considerations

For industrial-scale production, several technical challenges must be addressed:

-

Handling of corrosive chlorosulfonic acid requires specialized equipment

-

Temperature control is critical, as the reaction can be exothermic

-

Moisture must be excluded throughout the process to prevent hydrolysis

-

Purification typically involves crystallization from suitable solvents

As described in related sulfonyl chloride syntheses, batch or continuous flow processes may be employed, with continuous manufacturing offering advantages in terms of safety and scalability .

Chemical Reactivity

General Reactivity Profile

The sulfonyl chloride group in 3,5-Dimethylpiperidine-1-sulfonyl chloride is highly reactive toward nucleophiles. This reactivity stems from:

-

The electrophilic nature of the sulfur atom

-

The good leaving group capability of the chloride ion

-

The destabilizing effect of the two oxygen atoms, which enhance the electrophilicity of the sulfur

Sulfonylation Reactions

The primary synthetic utility of 3,5-Dimethylpiperidine-1-sulfonyl chloride lies in its ability to act as a sulfonylating agent. It forms a sulfonyl chloride intermediate that reacts with nucleophiles to form various derivatives, including:

Table 2: Common Reaction Products of 3,5-Dimethylpiperidine-1-sulfonyl chloride

| Nucleophile | Product Type | Application Areas |

|---|---|---|

| Amines (R-NH2) | Sulfonamides (R-NH-SO2-) | Pharmaceuticals, biological probes |

| Alcohols (R-OH) | Sulfonate esters (R-O-SO2-) | Chemical intermediates, protecting groups |

| Thiols (R-SH) | Thiosulfonates (R-S-SO2-) | Biochemical research, protein modification |

| Metal hydroxides | Sulfonate salts | Surfactants, ionic compounds |

Applications in Synthetic Chemistry

Pharmaceutical Synthesis

The sulfonyl chloride functionality makes 3,5-Dimethylpiperidine-1-sulfonyl chloride valuable in pharmaceutical synthesis, primarily for:

-

Introduction of sulfonamide groups into drug candidates

-

Modification of existing pharmaceutical molecules to alter their pharmacokinetic properties

-

Creation of sulfonate linkages in prodrug development

Sulfonamides derived from such sulfonyl chlorides have applications in various therapeutic areas, including antibacterial, antidiabetic, and anticancer compounds .

Biomolecule Modification

In chemical biology, 3,5-Dimethylpiperidine-1-sulfonyl chloride can be employed for:

-

Modifying peptides and proteins to study their structure and function

-

Creating bioconjugates with altered stability or solubility properties

-

Developing chemical probes for biological systems

Comparative Analysis with Related Compounds

Positional Isomers

3,5-Dimethylpiperidine-1-sulfonyl chloride has several positional isomers, including 3,4-Dimethylpiperidine-1-sulfonyl chloride (CAS: 1598558-79-2) . The positional arrangement of the methyl groups influences:

-

The conformational preferences of the piperidine ring

-

The spatial orientation of the sulfonyl chloride group

-

The reactivity profile of the molecule

Table 3: Comparison of Key Positional Isomers

| Compound | CAS Number | Structural Difference | Conformational Effect |

|---|---|---|---|

| 3,5-Dimethylpiperidine-1-sulfonyl chloride | 923249-49-4 | Methyl groups at 3,5 positions | Diequatorial preference in chair conformation |

| 3,4-Dimethylpiperidine-1-sulfonyl chloride | 1598558-79-2 | Methyl groups at 3,4 positions | Mixed axial-equatorial arrangements possible |

Different Heterocyclic Cores

Comparing 3,5-Dimethylpiperidine-1-sulfonyl chloride with other heterocyclic sulfonyl chlorides offers insights into how the core structure affects reactivity:

-

1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245820-90-9) features an aromatic five-membered ring with two nitrogen atoms

-

The aromatic nature of the pyrazole ring affects the electronic properties of the sulfonyl chloride group

-

The different ring size and geometry influence the spatial presentation of the reactive group

Aromatic Analogs

3,5-Dimethylbenzenesulfonyl chloride (CAS: 2905-27-3) represents an aromatic analog that differs significantly in electronic properties:

-

The aromatic system provides greater stability through resonance

-

The flat geometry of the benzene ring contrasts with the three-dimensional structure of the piperidine ring

-

The nitrogen in the piperidine ring introduces a different electronic environment compared to the all-carbon benzene ring

Analytical Characterization

Spectroscopic Properties

Although specific spectroscopic data for 3,5-Dimethylpiperidine-1-sulfonyl chloride is limited in the literature, the following general characteristics can be expected:

Table 4: Expected Spectroscopic Features

| Analytical Method | Expected Characteristic Features |

|---|---|

| 1H NMR | Signals for methyl groups (δ ~0.9-1.1 ppm), methylene protons (δ ~1.5-3.5 ppm) with complex coupling patterns |

| 13C NMR | Signals for methyl carbons (δ ~17-22 ppm), methylene and methine carbons (δ ~25-60 ppm), and sulfonyl carbon (~130-140 ppm) |

| IR Spectroscopy | Strong S=O stretching bands (1350-1150 cm-1), S-Cl stretching (~750-700 cm-1) |

| Mass Spectrometry | Molecular ion peak at m/z 211, with fragmentation patterns involving loss of Cl, SO2, and cleavage of the piperidine ring |

Future Research Directions

Synthetic Methodology Development

Future research may focus on:

-

Development of more efficient and selective methods for synthesizing 3,5-Dimethylpiperidine-1-sulfonyl chloride

-

Continuous flow processes that minimize handling of reactive intermediates

-

Green chemistry approaches that reduce waste and improve atom economy

Novel Applications

Potential areas for exploration include:

-

Use in click-chemistry applications for bioconjugation

-

Development of stimuli-responsive materials through sulfonamide linkages

-

Application in targeted drug delivery systems through selective sulfonylation of carrier molecules

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing various piperidine-based sulfonyl chlorides could:

-

Elucidate how methyl group positioning affects reactivity and selectivity

-

Determine optimal structures for specific applications

-

Guide the design of new, more effective sulfonylating agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume